molecular formula C20H14ClN5OS2 B283338 3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No. B283338
M. Wt: 439.9 g/mol
InChI Key: SVRAGIOKFAFZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.
Biochemical and physiological effects:
3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in cancer cells. It also has neuroprotective effects and has been shown to improve glucose homeostasis in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide in lab experiments is its high potency and selectivity. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to develop more efficient synthesis methods to improve its bioavailability and reduce its cost. Additionally, research can be conducted to optimize the formulation of this compound for better delivery and efficacy.

Synthesis Methods

The synthesis of 3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide involves the reaction of 2-amino-5-chlorobenzoic acid with 2-bromo-1-chlorobenzene in the presence of potassium carbonate and copper powder. The resulting intermediate is then reacted with 2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)boronic acid in the presence of palladium catalyst to yield the final product.

Scientific Research Applications

3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

Molecular Formula

C20H14ClN5OS2

Molecular Weight

439.9 g/mol

IUPAC Name

3-chloro-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H14ClN5OS2/c1-10-7-8-12(19-25-26-11(2)23-24-20(26)29-19)9-14(10)22-18(27)17-16(21)13-5-3-4-6-15(13)28-17/h3-9H,1-2H3,(H,22,27)

InChI Key

SVRAGIOKFAFZGX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=C(C5=CC=CC=C5S4)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

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